(1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine
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Overview
Description
(1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. The final step involves the conversion of the intermediate to the methanamine derivative using reductive amination techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, (1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being investigated for their potential to act as enzyme inhibitors, receptor modulators, and other bioactive agents. These studies aim to develop new treatments for diseases such as cancer, inflammation, and neurological disorders .
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or specific binding affinities .
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole core but differ in their fused ring systems and functional groups.
Pyrrolopyrazines: These compounds contain a pyrrole ring fused to a pyrazine ring, offering different biological activities and chemical properties.
Uniqueness
(1,3-Dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness allows for distinct interactions with biological targets and the potential for diverse applications in various fields .
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
(1,3-dimethyl-7-propan-2-ylpyrazolo[4,3-b]pyridin-5-yl)methanamine |
InChI |
InChI=1S/C12H18N4/c1-7(2)10-5-9(6-13)14-11-8(3)15-16(4)12(10)11/h5,7H,6,13H2,1-4H3 |
InChI Key |
ZQDGYDHQDFEARD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C(C=C(N=C12)CN)C(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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